Aminobenzoate potassium
Overview
Description
Mechanism of Action
Target of Action
Potassium p-aminobenzoate, also known as Potassium 4-aminobenzoate or Aminobenzoate potassium, is a member of the vitamin B complex family . Its primary target is the enzyme p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the hydroxylation of p-hydroxybenzoate, a key step in the ubiquinone biosynthetic pathway.
Mode of Action
Potassium p-aminobenzoate interacts with its target enzyme as a substrate . It is believed to have an antifibrotic effect due to increased oxygen uptake at the tissue level . This interaction and the resulting changes contribute to its therapeutic effects in treating fibrotic skin disorders .
Biochemical Pathways
The compound is involved in the folate synthesis pathway . Folate, also known as vitamin B9, is essential for many biological functions, including DNA synthesis, amino acid metabolism, and the maturation of red and white blood cells. In this pathway, p-aminobenzoate is converted to its glucose ester in the plant cytosol .
Pharmacokinetics
It is known that the compound should be administered after meals or with a snack to avoid stomach upset . The average adult oral dose is 12 g/day in 4-6 divided doses .
Result of Action
The molecular and cellular effects of potassium p-aminobenzoate’s action are primarily its antifibrotic effects . By increasing oxygen uptake at the tissue level, it can help reduce the progression of fibrotic skin disorders . It is also used to reduce the progression of penile deviation in Peyronie’s Disease in adults .
Action Environment
The action, efficacy, and stability of potassium p-aminobenzoate can be influenced by various environmental factors. For instance, it should be used with caution in patients with diabetes mellitus or a history of hypoglycemia, and in patients with renal impairment . Furthermore, its therapeutic effect may be diminished with concurrent use of sulfonamide antibiotics .
Biochemical Analysis
Biochemical Properties
Potassium p-aminobenzoate interacts with several enzymes, proteins, and other biomolecules. It is a part of the folate molecule, which is composed of a pteridine ring, p-aminobenzoate, and glutamate residues . The compound is involved in the synthesis of folate in bacteria, fungi, and plants .
Cellular Effects
The effects of Potassium p-aminobenzoate on various types of cells and cellular processes are profound. It influences cell function by participating in the synthesis of purines, formylmethionyl-tRNA, thymidylate, pantothenate, glycine, serine, and methionine . These biochemical reactions are crucial for cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, Potassium p-aminobenzoate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the synthesis of folate, which serves as a cofactor in one-carbon transfer reactions . This process involves enzyme activation and inhibition, contributing to the overall mechanism of action of Potassium p-aminobenzoate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium p-aminobenzoate can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies. For instance, it has been found that much of the endogenous p-aminobenzoate in fruit and leaf tissues is esterified .
Metabolic Pathways
Potassium p-aminobenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors during the synthesis of folate
Subcellular Localization
The subcellular localization of Potassium p-aminobenzoate and its effects on activity or function are complex. It is synthesized in chloroplasts and used for folate synthesis in mitochondria . The specific targeting signals or post-translational modifications that direct it to specific compartments or organelles are not well known and require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminobenzoate potassium can be synthesized through the neutralization of aminobenzoic acid with potassium hydroxide. The reaction typically involves dissolving aminobenzoic acid in water, followed by the addition of potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods
In industrial settings, this compound is produced by reacting aminobenzoic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by crystallization. The purity of the final product is ensured through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Aminobenzoate potassium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Aminobenzoate potassium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Medicine: This compound is used in the treatment of fibrotic skin disorders and certain types of inflammation
Comparison with Similar Compounds
Similar Compounds
Aminobenzoic acid: The parent compound of aminobenzoate potassium, used in the synthesis of folate.
Para-aminobenzoic acid: Another derivative with similar properties and applications
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility and bioavailability compared to its parent compound, aminobenzoic acid. This makes it more effective in therapeutic applications, particularly in treating fibrotic skin disorders .
Properties
CAS No. |
138-84-1 |
---|---|
Molecular Formula |
C7H7KNO2 |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
potassium;4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChI Key |
YXGFRNGNLWDFIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.[K] |
Key on ui other cas no. |
138-84-1 |
physical_description |
Solid; [Merck Index] |
Pictograms |
Irritant |
solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
4 Aminobenzoic Acid 4 Aminobenzoic Acid, Potassium Salt 4-Aminobenzoate, Potassium 4-Aminobenzoic Acid 4-Aminobenzoic Acid, Potassium Salt Aminobenzoate, Potassium Aminobenzoic Acid (USP) Epit Vit Epitelplast Hachemina Magnesium para-Aminobenzoate p Aminobenzoic Acid p-Aminobenzoic Acid PABA Pabasan para Aminobenzoic Acid para-Aminobenzoate, Magnesium para-Aminobenzoic Acid Paraminan Paraminol Potaba Potassium 4 Aminobenzoate Potassium 4-Aminobenzoate Potassium Aminobenzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Aminobenzoate potassium?
A2: The molecular formula of this compound is C₇H₆KNO₂. Its molecular weight is 187.24 g/mol. []
Q2: Are there any studies investigating the combination of this compound with other drugs?
A3: Yes, a study investigated the combination of this compound with Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. The study suggested that this combination might enhance CFTR function in vitro by inducing translational readthrough of premature termination codons in the CFTR gene. []
Q3: Have there been any studies on the synthesis of this compound?
A6: Yes, a study described a practical procedure for synthesizing this compound from p-nitrotoluene through oxidation, reduction, salt formation, and crystallization, achieving a total yield of 77.5%. []
Q4: Are there alternative treatments for the conditions this compound has been investigated for?
A8: Yes, numerous alternative treatments exist for conditions like systemic sclerosis and Peyronie's disease, with varying levels of efficacy and safety profiles. For systemic sclerosis, these include immunosuppressants, vasodilators, and physical therapy. Peyronie's disease treatment options include oral medications, intralesional injections, and surgery [, ].
Q5: What are the limitations of the existing research on this compound?
A5: Research on this compound suffers from several limitations, including:
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